Dibutyltin dichloride

Übersicht

Beschreibung

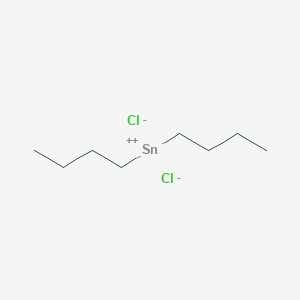

Chemical Overview: Dibutyltin dichloride (DBTCl), with the chemical formula $ \text{C}8\text{H}{18}\text{Cl}_2\text{Sn} $ and CAS No. 683-18-1, is an organotin compound characterized by two butyl groups and two chlorine atoms bonded to a central tin atom. It is a colorless to yellowish crystalline solid, soluble in organic solvents like benzene and alcohols but poorly soluble in water .

Applications:

DBTCl is primarily used as:

- A stabilizer in polyvinyl chloride (PVC) plastics to prevent degradation by hydrochloric acid .

- An intermediate in synthesizing other organotin compounds (e.g., dibutyltin dilaurate) .

- A catalyst in esterification reactions and a veterinary vermicide .

Toxicological Profile: DBTCl exhibits comprehensive toxicity, including reproductive, developmental, and immunotoxic effects. It disrupts steroidogenesis in Leydig cells, reducing testosterone production in rats . Additionally, it induces epithelial-mesenchymal transition (EMT) in pancreatic acinar cells via TGFβ1/Smad signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibutyltin dichloride is typically synthesized through the reaction of tetrabutyltin with tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(CH₃CH₂CH₂CH₂)₄Sn + SnCl₄ → 2(CH₃CH₂CH₂CH₂)₂SnCl₂

This reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: On an industrial scale, this compound is produced by the alkylation of tin(IV) chloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, RMgX, are commonly used for this purpose. The reaction is typically carried out in large volumes of solvent and requires careful control of reaction conditions to achieve high yields.

Analyse Chemischer Reaktionen

Types of Reactions: Dibutyltin dichloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dibutyltin oxide.

Reduction: Reduction with lithium aluminum hydride yields dibutyltin dihydride.

Substitution: It can undergo substitution reactions with nucleophiles to form different organotin compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Oxidation: Dibutyltin oxide.

Reduction: Dibutyltin dihydride.

Substitution: Various organotin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Overview

- Chemical Formula : CHClSn

- CAS Number : 683-18-1

- Synonyms : DBTC, Dibutylzinnchlorid, Di-n-butylzinn dichlorid

Dibutyltin dichloride is primarily used as a catalyst in various chemical reactions, particularly in the production of polyvinyl chloride (PVC), silicones, and polyurethanes. Its role as a stabilizer and processing aid enhances the performance of these materials in end-use applications.

Industrial Applications

DBTC finds extensive use in several industrial processes:

- Catalyst in Esterification : It acts as a catalyst for esterification reactions, crucial in producing plasticizers and other organic esters used in various products such as coatings and adhesives .

- Stabilizer for PVC : DBTC serves as a heat stabilizer in PVC formulations, improving thermal stability and prolonging the material's lifespan .

- Production of Silicones : It is employed in synthesizing silicones used in sealants, adhesives, and medical devices .

- Intermediate for Other Compounds : DBTC is utilized as an intermediate in synthesizing other organotin compounds, which are essential in manufacturing coatings for glass containers and other applications .

Scientific Research Applications

This compound has been extensively studied for its biological effects and potential therapeutic applications:

Immunotoxicity Studies

Research indicates that DBTC can significantly affect immune functions. In studies involving Sprague-Dawley rats, exposure to this compound resulted in altered T-cell-mediated responses and reduced humoral immunity . The compound's immunotoxic effects were assessed through various models, highlighting its potential risks associated with environmental exposure.

Cancer Research

DBTC has been investigated for its role in cancer research, particularly concerning pancreatic cancer. A study involving female Syrian golden hamsters demonstrated that administering this compound after exposure to a carcinogen reduced the incidence of ductal adenocarcinomas . This suggests that DBTC may have protective effects against certain types of cancer when used therapeutically.

Pancreatitis Model

In experimental models of pancreatitis, this compound was used to induce acute pancreatitis in rats. The study aimed to understand oxidative stress mechanisms involved in DBTC-induced pancreatitis and evaluate potential protective agents like selenium against its toxic effects .

Case Studies

Environmental Impact and Safety

Despite its industrial utility, this compound poses environmental concerns due to its toxicity. It has been classified as toxic for reproduction by regulatory bodies like the European Chemicals Agency (ECHA) due to its endocrine-disrupting properties . Safe handling practices are essential to mitigate risks associated with exposure.

Wirkmechanismus

The mechanism by which dibutyltin dichloride exerts its effects involves its ability to act as a Lewis acid. This allows it to catalyze various chemical reactions by accepting electron pairs from nucleophiles. In biological systems, it can interact with cellular proteins and enzymes, leading to changes in cellular processes and potentially inhibiting the growth of cancer cells and viruses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Organotin Compounds

Tributyltin Chloride (TBTCl)

Chemical and Functional Differences :

- Structure : TBTCl ($ \text{C}{12}\text{H}{27}\text{ClSn} $) has three butyl groups and one chlorine atom, whereas DBTCl has two of each.

- Receptor Activity :

Toxicity :

- Developmental Toxicity : In rats, TBTCl causes severe embryonic malformations at lower doses (0.5 mg/kg) compared to DBTCl (5 mg/kg) .

- Endocrine Disruption : TBTCl suppresses P450c17 transcription in Leydig cells, impairing testosterone synthesis more effectively than DBTCl .

Dibutyltin Dilaurate (DBTDL)

Functional Overlaps and Distinctions :

- Receptor Activity : Like DBTCl, DBTDL is a partial agonist of PPARγ and RXRα but shows weaker adipogenic effects .

- Applications : DBTDL is used as a PVC stabilizer and antifouling agent, whereas DBTCl is more common in chemical synthesis .

Toxicity :

- DBTDL and DBTCl both suppress immune function via NF-κB and JAK/STAT pathways in zebrafish, but DBTDL exhibits lower acute toxicity (LC₅₀: 1.2 mg/L vs. DBTCl: 0.8 mg/L) .

Monobutyltin Trichloride (MBTCl)

Structural and Toxicological Contrast :

- Structure : MBTCl ($ \text{C}4\text{H}9\text{Cl}_3\text{Sn} $) has one butyl group and three chlorines.

Comparative Data Tables

Table 1: Receptor Activation Profiles of Organotins

Table 2: Acute Toxicity in Rodents

Mechanistic Insights from Research

- Leydig Cell Toxicity : DBTCl downregulates steroidogenic enzymes (e.g., CYP11A1, HSD3B1) and inhibits Leydig cell proliferation, reducing serum testosterone by 60% in rats .

- Immune Suppression : DBTCl disrupts NF-κB signaling in macrophages, lowering TNF-α expression by 50% at 10 μM .

- Environmental Persistence: DBTCl hydrolyzes slowly in water, forming stable distannoxanes that persist in sediments .

Biologische Aktivität

Dibutyltin dichloride (DBTC) is an organotin compound widely used in various industrial applications, including as a stabilizer in polyvinyl chloride (PVC) plastics and as a biocide. Its biological activity has drawn considerable attention due to its potential health implications, particularly regarding immunotoxicity, endocrine disruption, and reproductive toxicity. This article reviews the biological effects of DBTC, highlighting key research findings, case studies, and relevant data.

This compound exhibits its biological effects primarily through interactions with nuclear receptors and modulation of cellular signaling pathways. Notably, DBTC acts as a partial agonist for peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor alpha (RXRα), which are crucial in regulating adipogenesis and inflammation.

- Adipogenesis : Studies indicate that DBTC induces adipogenesis in 3T3-L1 preadipocytes via PPARγ activation, similar to other organotin compounds like tributyltin chloride . This process involves the upregulation of genes associated with fat cell differentiation.

- Inflammatory Response : DBTC has been shown to inhibit the expression of pro-inflammatory genes in various cell types, including macrophages and adipocytes. For instance, it reduces TNFα expression in LPS-stimulated RAW 264.7 macrophages .

Immunotoxicity

DBTC's immunotoxic effects have been documented across several studies:

- Natural Killer (NK) Cell Activity : Exposure to DBTC significantly impairs the lytic function of NK cells. In vitro studies demonstrated a reduction in NK cell activity by approximately 35% at intracellular concentrations of 200 μM, with nearly complete loss at higher concentrations . This suggests that even low levels of DBTC can compromise immune function.

- Thymic Effects : Chronic exposure to DBTC has been associated with thymus atrophy and lymphoid depletion in animal models, indicating its potential to disrupt normal immune system development .

Reproductive and Developmental Toxicity

Research indicates that dibutyltin compounds can adversely affect reproductive health:

- Fertility Impacts : In rodent studies, DBTC exposure resulted in increased pre-implantation loss and early resorptions during pregnancy . Additionally, developmental studies showed increased incidences of fetal malformations at low doses.

- Developmental Exposure : A study found that developmental exposure to DBTC did not impair immune function in offspring but raised concerns about potential long-term effects on reproductive health .

Toxicological Profiles

The toxicological profile of this compound reveals significant acute and chronic effects:

Case Studies

Several case studies provide insights into the biological activity of this compound:

- Study on NK Cell Function : Whalen et al. (1999) demonstrated that serum supplementation modulates the effects of DBTC on NK cell lysis, indicating that environmental exposure conditions could influence immunotoxic outcomes .

- Developmental Exposure Study : DeWitt et al. (2006) investigated the impact of developmental exposure to DBTC on immune function in Sprague-Dawley rats, concluding that while there were no immediate impairments observed, the potential for long-term effects remains a concern .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing dibutyltin dichloride (DBTC) with high purity, and how can researchers verify its structural integrity?

- Methodological Answer : Synthesis typically involves reacting tin with butyl chloride under controlled conditions. To ensure purity, use inert atmospheres (e.g., nitrogen) and reflux setups. Structural verification requires Fourier-transform infrared spectroscopy (FTIR) to confirm Sn-Cl bonds (~480 cm⁻¹) and nuclear magnetic resonance (NMR) for butyl group protons (δ 0.8–1.6 ppm). X-ray diffraction (XRD) may further validate crystallinity .

Q. How should researchers design toxicity screening experiments for DBTC in environmental or biological systems?

- Methodological Answer : Use standardized assays such as Daphnia magna acute toxicity tests (OECD 202) or algal growth inhibition (OECD 201). Dose-response curves should span 0.1–100 mg/L, with controls for solvent effects (e.g., dimethyl sulfoxide). Include positive controls (e.g., tributyltin) for comparative toxicity assessment. Analytical techniques like ICP-MS quantify tin residues in biological matrices .

Q. What analytical techniques are most reliable for quantifying DBTC in complex matrices (e.g., soil, water)?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., using NaBEt₄) achieves detection limits of 0.1 µg/L. For aqueous samples, solid-phase extraction (SPE) with C18 cartridges improves sensitivity. Inductively coupled plasma optical emission spectroscopy (ICP-OES) measures total tin but requires speciation analysis to distinguish DBTC from other organotin compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DBTC in esterification reactions?

- Methodological Answer : Discrepancies often arise from solvent polarity or moisture content. Standardize reaction conditions (e.g., anhydrous toluene, 80°C) and use kinetic studies (e.g., pseudo-first-order modeling) to compare turnover frequencies. Control for catalyst leaching via hot filtration tests. Cross-validate results with alternative techniques like in situ FTIR monitoring .

Q. What strategies optimize DBTC’s stability in polymer stabilization applications under varying thermal and UV conditions?

- Methodological Answer : Conduct accelerated aging tests (e.g., 70°C, 75% RH for 500 hours) with and without UV exposure. Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C). Stabilizer additives (e.g., hindered amine light stabilizers) can mitigate degradation. Surface analysis via X-ray photoelectron spectroscopy (XPS) identifies oxidation products (e.g., SnO₂) .

Q. How do computational models explain the mechanistic pathways of DBTC’s neurotoxic effects at the molecular level?

- Methodological Answer : Apply density functional theory (DFT) to simulate DBTC binding to neuronal receptors (e.g., NMDA). Molecular dynamics (MD) simulations (50 ns trajectories) reveal conformational changes in lipid bilayers. Validate predictions with in vitro electrophysiology (patch-clamp) and in vivo zebrafish models to correlate binding affinity with behavioral outcomes .

Q. What experimental designs address data variability in DBTC’s endocrine-disrupting effects across in vitro assays?

- Methodological Answer : Use harmonized protocols (e.g., OECD TG 455 for steroidogenesis assays). Include cell-line controls (e.g., H295R vs. MCF-7) to assess tissue-specific responses. Normalize data to internal standards (e.g., luciferase activity for reporter gene assays). Meta-analysis of existing datasets can identify confounding factors like serum batch effects .

Q. Data Interpretation and Reproducibility Guidelines

- Contradiction Analysis : When conflicting data arise, verify reagent purity (≥99% by HPLC), replicate experiments across independent labs, and apply statistical rigor (e.g., Grubbs’ test for outliers). Cross-disciplinary peer review minimizes bias in mechanistic interpretations .

- Reproducibility : Document all parameters (e.g., stirring speed, humidity) in supplementary materials. Share raw data via repositories like Zenodo or Figshare, adhering to FAIR principles .

Eigenschaften

IUPAC Name |

dibutyl(dichloro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGHQTVXGKYATR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027292 | |

| Record name | Dibutyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; mp = 43 deg C; [Hawley] White paste with an acrid odor; mp = 39-41 deg C; [MSDSonline] | |

| Record name | Stannane, dibutyldichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-butyltin dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

135 °C @ 10 mm Hg | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

335 °F (open cup) | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ETHER, BENZENE, ALCOHOL, Insoluble in cold water; hydrolyzed in hot water. | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 @ 24 °C/D | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

10.5 (Air = 1) | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2 mm Hg at 100 °C | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/ | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Light tan or colorless solid or semisolid | |

CAS No. |

683-18-1 | |

| Record name | Dibutyltin dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=683-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-butyltin dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYLTIN DICHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dibutyldichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyltin dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyltin dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYLTIN DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4AQN88R8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

43 °C | |

| Record name | DI-N-BUTYLTIN DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6071 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.